molecular formula C20H22ClFN2O4S B2909365 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide CAS No. 922124-23-0

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide

Cat. No.: B2909365
CAS No.: 922124-23-0
M. Wt: 440.91
InChI Key: SANQGBHHMQEPGA-UHFFFAOYSA-N
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Description

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a complex benzoxazepine core, a privileged scaffold in drug discovery known for its diverse biological activities. The structure is further modified with a sulfonamide group, a common pharmacophore in many therapeutic agents, including enzyme inhibitors. The specific presence of both the benzoxazepine and sulfonamide motifs suggests potential for high-affinity interaction with biological targets such as enzymes or nuclear receptors . Researchers may investigate this compound as a potential lead for developing novel therapeutics, with its applications spanning areas such as oncology, metabolic diseases, and inflammation. The chlorine and fluorine substituents on the benzene sulfonamide moiety are typical strategic modifications used to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity to its target . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in accordance with all relevant laboratory safety protocols.

Properties

IUPAC Name

3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClFN2O4S/c1-4-9-24-17-8-5-13(10-18(17)28-12-20(2,3)19(24)25)23-29(26,27)14-6-7-16(22)15(21)11-14/h5-8,10-11,23H,4,9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANQGBHHMQEPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-4-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. The starting materials might include substituted benzene rings and various reagents to introduce the chloro, fluorine, and sulfonamide groups. Common reaction conditions include:

    Temperature: Reactions may require heating or cooling to specific temperatures.

    Catalysts: Catalysts such as acids or bases might be used to facilitate the reactions.

    Solvents: Organic solvents like dichloromethane or ethanol are often used.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.

    Reduction: Reduction reactions might be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halogens, acids, or bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. They might include modified versions of the original compound with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, it might be studied for its potential effects on cellular processes or as a probe to investigate biochemical pathways.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological molecules. It might target particular enzymes, receptors, or pathways, leading to its observed effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Core Heterocycle and Substituent Variations

The following compounds share structural similarities but differ in key substituents or heterocyclic systems:

Compound Name (CAS) Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound Benzoxazepin - 3-Cl, 4-F on benzenesulfonamide
- 5-propyl on benzoxazepin
C20H21ClFN2O4S* ~423.9*
4-Chloro-N-(3,3-Dimethyl-4-Oxo-5-Propyl-2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepin-8-yl)Benzenesulfonamide (922049-73-8) Benzoxazepin - 4-Cl on benzenesulfonamide
- 5-propyl on benzoxazepin
C20H23ClN2O4S 422.9
5-Chloro-N-(5-Ethyl-3,3-Dimethyl-4-Oxo-2,3,4,5-Tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-Methylbenzenesulfonamide (921996-09-0) Benzoxazepin - 5-Cl, 2-CH3 on benzenesulfonamide
- 5-ethyl on benzoxazepin
C20H23ClN2O4S 422.9
3-Chloro-N-(2-(3-Cyclopropyl-5-Oxo-4-Phenyl-4,5-Dihydro-1H-1,2,4-Triazol-1-yl)Ethyl)-4-Fluorobenzenesulfonamide (1396854-22-0) Triazole - 3-Cl, 4-F on benzenesulfonamide
- Cyclopropyl and phenyl on triazole
C19H18ClFN4O3S 436.9

*Inferred from analogs due to lack of explicit data.

Key Observations:

Benzoxazepin vs. The triazole core () introduces a five-membered aromatic ring with three nitrogen atoms, enabling distinct hydrogen-bonding and π-stacking interactions .

Substituent Effects: Halogenation: The target compound’s 3-Cl-4-F substitution (vs. 4-Cl in and -Cl-2-CH3 in ) may enhance electronic effects and target binding due to fluorine’s electronegativity . Alkyl Chains: The 5-propyl group in the target compound (vs.

Molecular Weight and Physicochemical Properties :

  • All benzoxazepin derivatives (–2 and target) share similar molecular weights (~423), suggesting comparable bioavailability profiles.
  • The triazole derivative () has a higher molecular weight (436.9) due to the cyclopropyl and phenyl groups, which may affect metabolic stability .

Structural-Activity Relationship (SAR) Implications

While biological data are unavailable in the provided evidence, structural trends suggest:

  • Halogen Positioning: The 3-Cl-4-F arrangement in the target compound may optimize steric and electronic interactions compared to mono-halogenated analogs.
  • Alkyl Chain Length : Propyl (target) vs. ethyl () substituents could modulate the compound’s affinity for hydrophobic binding pockets.
  • Heterocycle Choice : Benzoxazepins (target, –2) vs. triazoles () likely target distinct protein families due to core rigidity and hydrogen-bonding capacity.

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